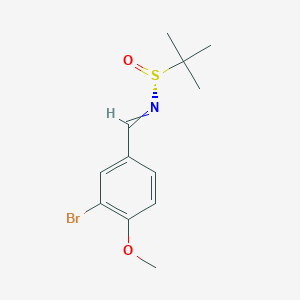
(R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a benzylidene group substituted with bromine and methoxy groups, along with a sulfinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Research into the medicinal properties of this compound could reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry
In the chemical industry, this compound could be used in the synthesis of specialty chemicals or as a building block for more complex materials.
Wirkmechanismus
The mechanism by which (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfonamide
- (R,E)-N-(3-chloro-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-bromo-4-hydroxybenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
The unique combination of bromine and methoxy substituents on the benzylidene ring, along with the sulfinamide moiety, distinguishes (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide from other similar compounds. This unique structure may confer specific chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C12H16BrNO2S |
|---|---|
Molekulargewicht |
318.23 g/mol |
IUPAC-Name |
(R)-N-[(3-bromo-4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)17(15)14-8-9-5-6-11(16-4)10(13)7-9/h5-8H,1-4H3/t17-/m1/s1 |
InChI-Schlüssel |
IPKZXHZHKSNBCM-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)OC)Br |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


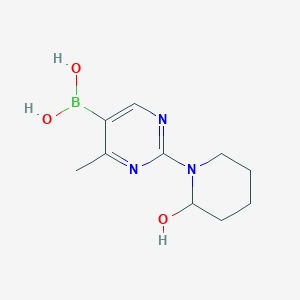

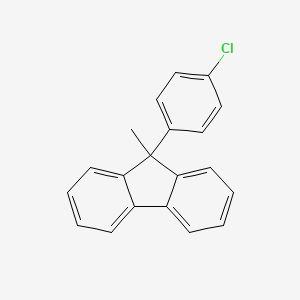

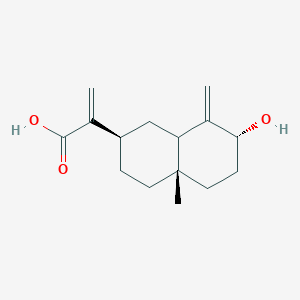
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
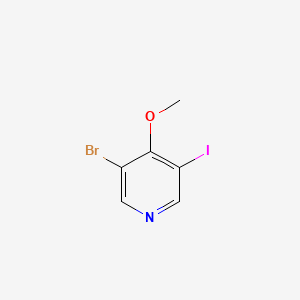
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)


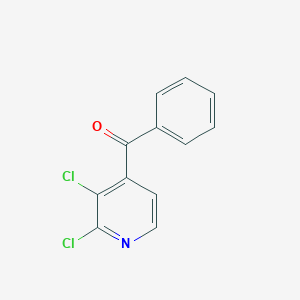
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
